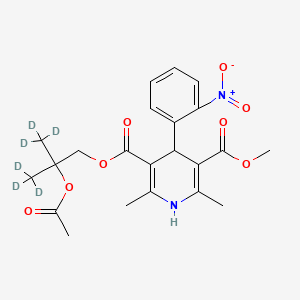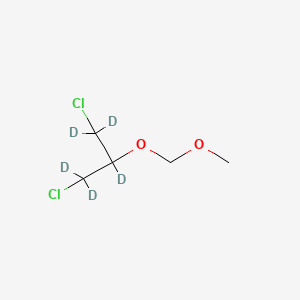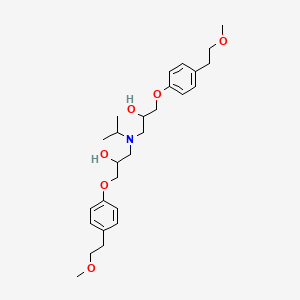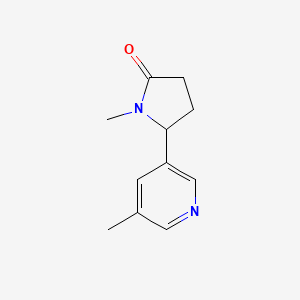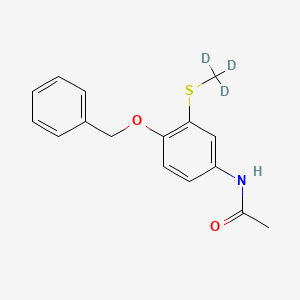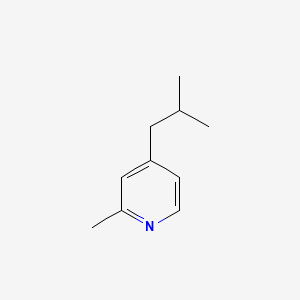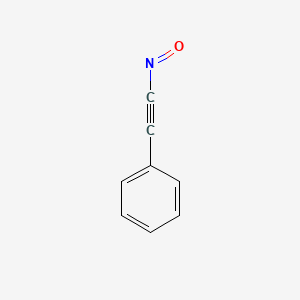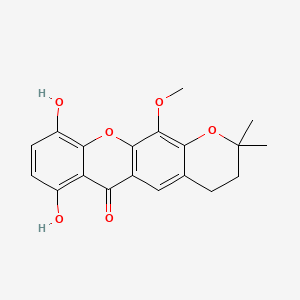
藤黄酮 A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Garcinexanthone A is a natural xanthone found in the herbs of Garcinia hanburyi Hook.f . The molecular formula of Garcinexanthone A is C19H18O6 .
Molecular Structure Analysis
Garcinexanthone A has a molecular weight of 342.4 . Its IUPAC name is 7,10-dihydroxy-12-methoxy-2,2-dimethyl-3,4-dihydropyrano [3,2-b]xanthen-6-one .Physical and Chemical Properties Analysis
Garcinexanthone A is a yellow powder . It has a predicted boiling point of 580.3±50.0 °C and a predicted density of 1.365±0.06 g/cm3 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .科学研究应用
癌症治疗
藤黄酮 A,以及来自藤属植物的其他异戊烯基化黄酮,已显示出对各种癌细胞系的抑制作用,包括人类白血病、肺癌和乳腺癌。例如,某些化合物表现出显着的生长抑制活性,GI50 值在低微摩尔范围内 (Sun et al., 2016)。
抗氧化特性
一些藤黄衍生的黄酮表现出对自由基的显着清除活性,表明具有有效的抗氧化特性。这些发现对于预防氧化应激相关疾病至关重要 (Chen et al., 2011)。
神经保护作用
来自藤黄的藤黄酮 G 已被确定为一种选择性丁酰胆碱酯酶抑制剂,这对于阿尔茨海默病等神经退行性疾病的潜在应用非常重要 (Khaw et al., 2018)。
抗菌和抗艾滋病毒活性
来自藤属植物的某些多羟基黄酮对各种细菌菌株表现出抗菌活性,并抑制表皮生长因子受体酪氨酸激酶,这与癌症治疗和抗生素耐药性相关 (Duangsrisai et al., 2014)。
抗炎活性
来自藤属植物的黄酮已显示出潜在的抗炎活性。这在开发治疗炎症性疾病方面尤为重要 (Sukandar et al., 2021)。
抗雄激素活性
来自藤黄的羟基黄酮已被确定为雄激素受体阳性前列腺癌细胞中的抗雄激素,这在前列腺癌治疗中可能很有价值 (Shakui et al., 2014)。
利尿和利尿作用
已发现藤黄衍生的黄酮可诱导正常血压和高血压大鼠的利尿和利尿,这可能有利于管理高血压和相关的心血管疾病 (Mariano et al., 2019)。
作用机制
Garcinexanthone A is a prenylated xanthone, a class of secondary metabolites known for their diverse structures and pharmacological properties . This article will delve into the mechanism of action of Garcinexanthone A, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Garcinexanthone A has been found to exhibit significant cytotoxicity against various human tumor cell lines . The primary targets of Garcinexanthone A are believed to be the caspase family of proteins and the Bcl-2 family of proteins . These proteins play crucial roles in the regulation of apoptosis, a type of programmed cell death that is often inhibited in cancer cells .
Mode of Action
Garcinexanthone A interacts with its targets to induce apoptosis in cancer cells . It enhances the expression of cleaved caspase-8, caspase-9, and caspase-3 , which are key players in the apoptosis pathway . Additionally, Garcinexanthone A increases the level of Bax , a pro-apoptotic protein, while reducing the overexpression of anti-apoptotic proteins such as Bcl-2, Bcl-XL, Mcl-1, and surviving .
Biochemical Pathways
The primary biochemical pathway affected by Garcinexanthone A is the apoptosis pathway . By enhancing the expression of caspases and modulating the balance of pro- and anti-apoptotic proteins, Garcinexanthone A triggers apoptosis in cancer cells . This leads to a cascade reaction that ultimately results in programmed cell death .
Pharmacokinetics
The anti-proliferation activity of xanthones like garcinexanthone a is related to the number and location of prenyl groups . These groups may influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and thus its bioavailability.
Result of Action
The primary result of Garcinexanthone A’s action is the induction of apoptosis in cancer cells . This leads to a reduction in tumor cell proliferation, contributing to its anti-tumor effects . Moreover, Garcinexanthone A can inhibit cell migration of HepG2 cells by inhibiting the expressions of MMP-7 and MMP-9 .
生化分析
Biochemical Properties
Garcinexanthone A interacts with various biomolecules in biochemical reactions . The anti-proliferation activity of Garcinexanthone A is related to the number and location of prenyl groups . It has been found to interact with enzymes, proteins, and other biomolecules, influencing their function and contributing to its bioactivity .
Cellular Effects
Garcinexanthone A has demonstrated effects on various types of cells and cellular processes . It has been found to induce apoptosis in HepG2 cells, a type of liver cancer cell . Garcinexanthone A influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Garcinexanthone A exerts its effects at the molecular level through various mechanisms . It can induce apoptosis in HepG2 cells by enhancing the expression of cleaved caspase-8, caspase-9, and caspase-3 . Garcinexanthone A also increases the level of Bax, a pro-apoptotic protein, while reducing the overexpression of anti-apoptotic proteins like Bcl-2, Bcl-XL, Mcl-1, and surviving in HepG2 cells .
属性
IUPAC Name |
7,10-dihydroxy-12-methoxy-2,2-dimethyl-3,4-dihydropyrano[3,2-b]xanthen-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-19(2)7-6-9-8-10-14(22)13-11(20)4-5-12(21)17(13)24-16(10)18(23-3)15(9)25-19/h4-5,8,20-21H,6-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSPLWUUTQJIOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=CC3=C(C(=C2O1)OC)OC4=C(C=CC(=C4C3=O)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is Garcinexanthone A and where is it found?
A1: Garcinexanthone A is a natural product belonging to the class of organic compounds known as xanthones. It was first isolated from the bark of the Garcinia xanthochymus tree. []
Q2: What are the potential biological activities of Garcinexanthone A?
A2: While Garcinexanthone A itself hasn't been extensively studied for its biological activities, other xanthones isolated from Garcinia species, like Garcinexanthone G, have shown promising inhibitory activity against butyrylcholinesterase (BChE). [] BChE inhibitors are being investigated for their potential in treating Alzheimer's disease.
Q3: How was the structure of Garcinexanthone A elucidated?
A3: The structure of Garcinexanthone A was determined using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-visible (UV) spectroscopy. [] These techniques helped researchers identify the functional groups present in the molecule and determine their connectivity, ultimately leading to the complete structural characterization of Garcinexanthone A.
Q4: Have there been any computational studies conducted on Garcinexanthone A or related compounds?
A4: Yes, computational studies, including virtual screening and molecular docking, have been performed on Garcinexanthone A and other xanthones. One study investigated the potential of compounds from various medicinal plants, including Garcinexanthone A, as inhibitors of the AcrB efflux pump, a protein implicated in bacterial drug resistance. []
Q5: Are there any known structural analogs of Garcinexanthone A with different biological activities?
A5: Yes, several structurally related xanthones have been isolated from Garcinia species, each with its unique substitution pattern on the xanthone core. For instance, Garcinexanthone G, isolated from Garcinia atroviridis, demonstrated selective inhibition of BChE. [] This highlights the potential for structure-activity relationship (SAR) studies to understand how modifications to the xanthone scaffold influence biological activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6](/img/structure/B563330.png)
![1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6](/img/structure/B563331.png)

